1-(Chloromethyl)-2-fluoro-4-nitrobenzene 1-(Chloromethyl)-2-fluoro-4-nitrobenzene
Brand Name: Vulcanchem
CAS No.: 1159607-50-7
VCID: VC2678549
InChI: InChI=1S/C7H5ClFNO2/c8-4-5-1-2-6(10(11)12)3-7(5)9/h1-3H,4H2
SMILES: C1=CC(=C(C=C1[N+](=O)[O-])F)CCl
Molecular Formula: C7H5ClFNO2
Molecular Weight: 189.57 g/mol

1-(Chloromethyl)-2-fluoro-4-nitrobenzene

CAS No.: 1159607-50-7

Cat. No.: VC2678549

Molecular Formula: C7H5ClFNO2

Molecular Weight: 189.57 g/mol

* For research use only. Not for human or veterinary use.

1-(Chloromethyl)-2-fluoro-4-nitrobenzene - 1159607-50-7

Specification

CAS No. 1159607-50-7
Molecular Formula C7H5ClFNO2
Molecular Weight 189.57 g/mol
IUPAC Name 1-(chloromethyl)-2-fluoro-4-nitrobenzene
Standard InChI InChI=1S/C7H5ClFNO2/c8-4-5-1-2-6(10(11)12)3-7(5)9/h1-3H,4H2
Standard InChI Key HIDSJCQJOQDPEO-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1[N+](=O)[O-])F)CCl
Canonical SMILES C1=CC(=C(C=C1[N+](=O)[O-])F)CCl

Introduction

Chemical Structure and Physical Properties

1-(Chloromethyl)-2-fluoro-4-nitrobenzene is characterized by a benzene ring substituted with three functional groups in specific positions:

  • A chloromethyl (-CH₂Cl) group at position 1

  • A fluorine atom at position 2

  • A nitro group (-NO₂) at position 4

The compound has the following properties:

PropertyValue
CAS Number1159607-50-7
Molecular FormulaC₇H₅ClFNO₂
Molecular Weight189.57 g/mol
SMILES NotationC1=CC(=C(C=C1N+[O-])F)CCl
InChIKeyHIDSJCQJOQDPEO-UHFFFAOYSA-N
Physical StateSolid at room temperature
Recommended StorageSealed in dry conditions, 2-8°C

The structural arrangement of these functional groups confers unique electronic properties to the molecule, with the electron-withdrawing nitro and fluoro groups influencing the reactivity of the chloromethyl group, making it particularly susceptible to nucleophilic substitution reactions .

Synthetic Methodologies

The synthesis of 1-(chloromethyl)-2-fluoro-4-nitrobenzene typically involves halogenation of the appropriate precursor molecules. Based on synthetic routes for similar compounds, several methods may be employed:

Chloromethylation of 2-Fluoro-4-nitrobenzene

This approach typically involves the use of formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds through electrophilic aromatic substitution:

2-Fluoro-4-nitrobenzene + CH₂O + HCl → 1-(Chloromethyl)-2-fluoro-4-nitrobenzene + H₂O

Nitration of 1-(Chloromethyl)-2-fluorobenzene

An alternative synthetic route involves the nitration of 1-(chloromethyl)-2-fluorobenzene using nitrating agents such as a mixture of nitric acid and sulfuric acid. The electron-withdrawing fluorine directs the incoming nitro group predominantly to the para position relative to the chloromethyl group.

Halogenation of Methyl Groups

For related compounds, synthesis often involves selective halogenation of methyl groups using reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of radical initiators like benzoyl peroxide or AIBN.

Chemical Reactivity and Mechanisms

The reactivity of 1-(Chloromethyl)-2-fluoro-4-nitrobenzene is largely influenced by the electronic effects of its substituents:

Nucleophilic Substitution Reactions

The chloromethyl group serves as an electrophilic center prone to nucleophilic substitution reactions. The presence of electron-withdrawing fluorine and nitro groups enhances the electrophilicity of the chloromethyl carbon, making it particularly reactive towards nucleophiles .

Redox Reactions

The nitro group can undergo reduction to form amino derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and dyes. This reduction can be achieved using various reducing agents such as iron or zinc in acidic conditions, or through catalytic hydrogenation .

Ring Substitution Reactions

Despite the deactivating effects of the nitro and fluoro groups, further electrophilic aromatic substitution reactions can occur, albeit with decreased reactivity compared to benzene itself. The directing effects of the existing substituents determine the regioselectivity of these reactions .

Applications in Organic Synthesis

1-(Chloromethyl)-2-fluoro-4-nitrobenzene serves as a valuable intermediate in organic synthesis due to its reactive functional groups:

Pharmaceutical Intermediates

The compound is utilized in the synthesis of various pharmaceutical agents. The electrophilic chloromethyl group can undergo substitution with nucleophilic functional groups in drug molecules, while the nitro group can be reduced to an amino group for further derivatization .

Fluorinated Building Blocks

Fluorinated aromatic compounds are increasingly important in medicinal chemistry due to the unique properties that fluorine imparts to drug molecules, including enhanced metabolic stability and increased lipophilicity. 1-(Chloromethyl)-2-fluoro-4-nitrobenzene serves as a valuable building block for introducing fluorinated moieties into more complex structures.

Cross-Coupling Reactions

The compound can participate in various cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions, enabling the synthesis of more complex molecules with diverse applications.

Biological Activity and Toxicological Considerations

While specific biological data for 1-(Chloromethyl)-2-fluoro-4-nitrobenzene is limited in the available literature, insights can be drawn from structurally similar compounds:

Antimicrobial Properties

Related nitrobenzene derivatives have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of halogens (chlorine and fluorine) often enhances antimicrobial potency.

Enzyme Inhibition

Compounds containing halomethyl groups frequently act as alkylating agents, potentially inhibiting various enzymes through covalent modification of nucleophilic residues in their active sites. This property may contribute to both therapeutic effects and toxicity profiles.

Toxicological Considerations

Based on structural analogues such as 1-chloro-4-nitrobenzene, concerns regarding potential toxicity should be noted. Studies on related compounds have shown:

  • Potential methemoglobin formation

  • Hepatotoxicity in experimental animals

  • Positive results in mutagenicity assays

A study on 1-chloro-4-nitrobenzene, a structural analogue, reported the following toxicity data:

ParameterValueSpecies
LD₅₀ (dermal)750 mg/kg bwMale rats
LD₅₀ (dermal)1722 mg/kg bwFemale rats
LD₅₀ (dermal)3550 mg/kg bwMale rabbits

While these values cannot be directly extrapolated to 1-(chloromethyl)-2-fluoro-4-nitrobenzene, they suggest potential toxicity concerns that warrant careful handling .

Structural Comparison with Related Compounds

Understanding the relationship between 1-(chloromethyl)-2-fluoro-4-nitrobenzene and structurally similar compounds provides valuable insights into its properties and reactivity:

CompoundCAS NumberStructural DifferencesKey Property Distinctions
1-Chloro-2-fluoro-4-nitrobenzene350-31-2Lacks chloromethyl group; has direct chloro substitutionLower reactivity toward nucleophilic substitution; higher melting point (61°C)
2-(Chloromethyl)-1-fluoro-4-nitrobenzene143032-52-4Different numbering system; same structureIdentical properties (nomenclature variation)
1-(Chloromethyl)-2-fluoro-4-methoxybenzene331-63-5Contains methoxy group instead of nitro groupLess electron-withdrawing character; boiling point 215.4°C at 760 mmHg
2-(Bromomethyl)-1-fluoro-4-nitrobenzene454-15-9Contains bromomethyl instead of chloromethyl groupEnhanced reactivity in nucleophilic substitutions; higher molecular weight (234.02 g/mol)

The electronic effects of the substituents significantly influence the reactivity patterns and physical properties of these compounds. The presence of electron-withdrawing groups such as nitro and fluoro enhances the electrophilicity of the chloromethyl carbon, while also affecting the electron distribution within the aromatic ring .

Analytical Characterization

Several analytical techniques can be employed for the characterization and purity assessment of 1-(chloromethyl)-2-fluoro-4-nitrobenzene:

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable structural information:

  • ¹H NMR typically shows signals for aromatic protons in the range of δ 7.0-8.5 ppm, with splitting patterns influenced by the fluorine substituent

  • The methylene protons of the chloromethyl group typically appear as a singlet at approximately δ 4.7 ppm

  • ¹⁹F NMR provides confirmation of the fluorine substituent

  • ¹³C NMR shows characteristic signals for the aromatic carbons and the chloromethyl carbon

Chromatographic Methods

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are commonly employed for purity assessment and quantitative analysis. Typical conditions include:

  • GC with flame ionization detector (FID) or mass spectrometric detection

  • HPLC with UV detection at wavelengths corresponding to the nitro aromatic chromophore (typically 254-280 nm)

Mass Spectrometry

Mass spectrometry provides molecular weight confirmation and fragmentation patterns characteristic of halogenated nitrobenzene derivatives, including:

  • Molecular ion peak at m/z 189 (with characteristic chlorine isotope pattern)

  • Fragment ions corresponding to loss of NO₂, Cl, and other characteristic fragments

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